molecular formula C12H16FNO B13584029 4-(4-Fluoro-2-methoxyphenyl)piperidine

4-(4-Fluoro-2-methoxyphenyl)piperidine

Cat. No.: B13584029
M. Wt: 209.26 g/mol
InChI Key: VWMDWFRERJTLPK-UHFFFAOYSA-N
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Description

4-(4-Fluoro-2-methoxyphenyl)piperidine is an organic compound with the molecular formula C12H16FNO. It is a derivative of piperidine, a six-membered ring containing five carbon atoms and one nitrogen atom. The compound features a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to the piperidine ring. This structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-2-methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methoxybenzaldehyde and piperidine.

    Condensation Reaction: The aldehyde group of 4-fluoro-2-methoxybenzaldehyde reacts with piperidine in the presence of a suitable catalyst to form an intermediate Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as:

    Continuous Flow Synthesis: This method allows for the continuous production of the compound by flowing reactants through a reactor, improving yield and reducing reaction time.

    Catalytic Hydrogenation: Using a palladium or platinum catalyst, the reduction step can be performed under hydrogen gas, offering a cleaner and more efficient process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluoro-2-methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can further modify the compound, such as reducing the methoxy group to a hydroxyl group using hydride reagents.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum for hydrogenation reactions.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols, amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Fluoro-2-methoxyphenyl)piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-(4-Fluoro-2-methoxyphenyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom and methoxy group play crucial roles in modulating the compound’s binding affinity and selectivity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways and cellular processes.

Comparison with Similar Compounds

4-(4-Fluoro-2-methoxyphenyl)piperidine can be compared with other similar compounds, such as:

    4-(4-Fluoro-2-methoxyphenoxy)piperidine: Similar structure but with an oxygen atom connecting the phenyl ring to the piperidine ring.

    4-(5-Fluoro-2-methoxyphenyl)piperidine: The fluorine atom is positioned differently on the phenyl ring.

    4-(2-Methoxy-5-trifluoromethylphenyl)piperidine: Contains a trifluoromethyl group instead of a single fluorine atom.

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

4-(4-fluoro-2-methoxyphenyl)piperidine

InChI

InChI=1S/C12H16FNO/c1-15-12-8-10(13)2-3-11(12)9-4-6-14-7-5-9/h2-3,8-9,14H,4-7H2,1H3

InChI Key

VWMDWFRERJTLPK-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)F)C2CCNCC2

Origin of Product

United States

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